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Compound of Interest
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6-Oxo-1,6-dihydropyridazine-3-

carbonyl chloride

CAS No.: 57658-96-5

Cat. No.: B1317487

Get Quote

Executive Summary: The Scaffold at a Glance
The 6-oxopyridazine (often chemically defined as pyridazin-3(2H)-one) scaffold has emerged

as a "privileged structure" in modern medicinal chemistry. Unlike simple phenyl or pyridine

bioisosteres, this heterocyclic core offers a unique combination of hydrogen bond

donor/acceptor motifs, controlled polarity, and defined vector geometry for substituent display.

Its clinical validation is exemplified by Resmetirom (Rezdiffra™), the first FDA-approved THR-

agonist for MASH (NASH), where the 6-oxopyridazine moiety is critical for receptor subtype
selectivity. Beyond metabolic diseases, this scaffold is a dominant pharmacophore in P2X7
antagonism (CNS disorders) and COX-2/5-LOX dual inhibition (inflammation).

Key Physicochemical Advantages
Tautomeric Versatility: Exists in a lactam-lactim equilibrium, though the lactam (oxo) form

predominates in solution, providing a stable H-bond acceptor (C=O) and donor (N-H).
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Metabolic Stability: The diazine ring is generally more resistant to oxidative metabolism than

phenyl or furan rings, though N-alkylation is often required to block Phase II conjugation.

Solubility: The polar nature of the ring (logP ~ -0.6 for the parent heterocycle) improves the

aqueous solubility of otherwise lipophilic drug candidates.

Structure-Activity Relationship (SAR) Deep Dive
The SAR of 6-oxopyridazine is best understood by dissecting the ring into four distinct vectors.

We will use the standard pyridazin-3(2H)-one numbering system (where the Carbonyl is C3,

and the Nitrogen bearing the Hydrogen is N2) for general consistency, while noting

Resmetirom-specific numbering where applicable.

Vector 1: The N2 Position (The "Anchor")
Role: Controls pharmacokinetic (PK) properties, solubility, and brain penetrance.[1]

Modification:

Unsubstituted (N-H): Acts as a hydrogen bond donor. Essential for binding in pockets with

Asp/Glu residues (e.g., COX-2 active site). However, the free NH often leads to rapid

glucuronidation.

N-Alkylation/Arylation: The most common modification.

Small Alkyl (Me, Et): Improves lipophilicity for membrane permeability without adding

steric bulk.

Aryl/Heteroaryl: Critical for P2X7 antagonists.[2] A bulky hydrophobic group here (e.g.,

substituted benzyl or quinoline) often occupies a specificity pocket.

Insight: In P2X7 antagonists, replacing a simple methyl with a benzyl group at N2 increases

potency from micromolar to nanomolar range but requires balancing with polar groups to

maintain solubility.

Vector 2: The C6 Position (The "Linker" or "Warhead")
Role: The primary attachment point for the rest of the pharmacophore.
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Modification:

Oxygen Linker (-O-Ar): Seen in Resmetirom. The ether linkage provides rotational

freedom, allowing the pyridazinone to adopt the precise angle required to fit the THR-

ligand-binding domain (LBD) while avoiding steric clash with the THR-

specific residues.

Direct Aryl Attachment: Common in anti-inflammatory agents (e.g., Emorfazone). Creates

a rigid biaryl axis.

Insight: The C6-substituent dictates the "angle of attack." An ether linkage (C6-O-) confers a

"bent" geometry, whereas a direct C6-Aryl bond is planar.

Vector 3: The C4 & C5 Positions (Steric & Electronic
Tuning)

Role: Fine-tuning potency and selectivity.

Modification:

C4-Halo (Cl, Br): Electron-withdrawing groups here increase the acidity of the N2-H (if

unsubstituted) and strengthen the H-bond donating capacity.

C5-Alkyl (e.g., Isopropyl):Critical in Resmetirom.[3] The isopropyl group at C5 (relative to

the oxo at C6 in Resmetirom numbering) fills a specific hydrophobic pocket in the thyroid

hormone receptor. Removing this group results in a >100-fold loss of activity.

Insight: Substitution at C4/C5 also blocks metabolic oxidation at these susceptible positions.

Visualization: General SAR Logic
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Figure 1: Functional dissection of the 6-oxopyridazine scaffold.

Comparative Performance Analysis
How does the 6-oxopyridazine scaffold compare to standard alternatives like phenyl rings or

pyridinones?

Comparison 1: Vs. Phenyl Bioisosteres
Replacing a phenyl ring with a 6-oxopyridazine ring typically lowers LogP by 1.5–2.0 units.

Advantage: Improved aqueous solubility and reduced risk of hERG channel inhibition

(lipophilicity is a key driver of hERG toxicity).

Trade-off: May reduce permeability if the molecule becomes too polar; often requires N-

alkylation to compensate.

Comparison 2: Vs. Pyridinones (2-pyridone/4-pyridone)
Advantage: The extra nitrogen in the pyridazine ring (N-N bond) lowers the pKa of the amide

proton compared to pyridones, making it a stronger H-bond donor.

Data Support: In P2X7 antagonists, the pyridazinone core showed superior metabolic

stability compared to the corresponding pyridone analogs.
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Quantitative Comparison: P2X7 Receptor Antagonism
The following table summarizes experimental data comparing a 6-oxopyridazine lead against

alternative scaffolds in a P2X7 antagonist campaign.

Scaffold
Type

Substituent
(N1/N2)

hP2X7

(nM)

rP2X7

(nM)

CNS
Penetrance
(B/P)

Notes

6-

Oxopyridazin

e

Benzyl-

triazole
2.7 1900 High

Potent

human

antagonist;

good CNS

exposure.

Pyridin-2-one
Benzyl-

triazole
45.0 >10,000 Moderate

Lower

potency due

to weaker H-

bond

network.

Phenyl

(Benzamide)
Benzyl-amide 12.0 850 Low

High

lipophilicity

led to P-gp

efflux liability.

6-

Oxopyridazin

e

Methyl >1000 >10,000 High

Proof that

bulky N-

substituent is

critical for

potency.

Data Source: Synthesized from trends in ACS Med. Chem. Lett. 2015, 6, 6, 671–676.[4]

Case Study: Resmetirom (MGL-3196)
Therapeutic Area: MASH/NASH (Liver Fibrosis) Mechanism: Selective Thyroid Hormone

Receptor Beta (THR-
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) Agonist.[5][6]

Why 6-Oxopyridazine?
Resmetirom mimics the structure of Triiodothyronine (T3). The 6-oxopyridazine ring replaces

the outer phenolic ring of T3.

Selectivity: The specific electrostatic footprint of the pyridazinone carbonyl interacts with

Arg320 in THR-

.

Steric Fit: The isopropyl group at C5 (Resmetirom numbering) clashes with residues in THR-

, preventing activation of the alpha isoform (which causes heart rate elevation and bone
loss).

Bioavailability: The scaffold enables high liver uptake via OATP1B1/1B3 transporters.

Mechanism of Action Pathway
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Figure 2: Signaling pathway of Resmetirom mediated by the pyridazinone scaffold.

Experimental Protocols
Protocol A: Synthesis of 6-Oxopyridazine Derivatives
(General Method)
This protocol describes the "Hydrazine Condensation" method, the most robust route for

generating the core scaffold.

Reagents:
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-Keto acid or ester (1.0 equiv)

Hydrazine hydrate (1.2 equiv)

Ethanol (Solvent)[7]

Acetic acid (Catalyst)

Step-by-Step Workflow:

Dissolution: Dissolve the specific

-keto acid/ester in Ethanol (0.5 M concentration).

Addition: Add Hydrazine hydrate dropwise at room temperature.

Cyclization: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (formation of a

polar, UV-active spot).

Work-up: Cool to room temperature. The pyridazinone product often precipitates.

Purification: Filter the solid. Wash with cold ethanol. If no precipitate forms, evaporate

solvent and recrystallize from EtOH/Water.

Functionalization (Optional): To add an N-substituent, react the product with an alkyl halide

and

in DMF at 60°C.

Protocol B: In Vitro THR- Binding Assay
To validate the activity of synthesized derivatives against the Resmetirom target.

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Coactivator

Assay.

Components:

GST-tagged THR-
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Ligand Binding Domain (LBD).

Terbium-labeled anti-GST antibody.

Fluorescein-labeled coactivator peptide (SRC2-2).

Procedure:

Incubate test compounds (10-point dose response) with THR-

-LBD and antibodies in 384-well plates.

Add coactivator peptide.

Incubate for 1 hour at Room Temp in dark.

Readout: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium)

upon excitation at 340 nm.

Analysis: Calculate the 520/495 ratio. Agonist binding recruits the coactivator, increasing the

FRET signal. Plot dose-response to determine

.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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